molecular formula C9H16N4O B1518790 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1146290-28-9

2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B1518790
CAS No.: 1146290-28-9
M. Wt: 196.25 g/mol
InChI Key: BJIMLKYZBPCONX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-one follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound's Chemical Abstracts Service registry number 1146290-28-9 provides unambiguous identification within chemical databases and literature. The molecular formula C9H16N4O indicates the presence of nine carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and one oxygen atom, corresponding to a molecular weight of 196.25 daltons.

The structural representation through Simplified Molecular Input Line Entry System notation provides detailed connectivity information: C1CCN2C(=NN(C2=O)CCCN)C1. This notation reveals the fused ring system comprising a saturated pyridine ring connected to a triazole ring through a nitrogen bridge. The International Chemical Identifier string InChI=1S/C9H16N4O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-7,10H2 further confirms the molecular connectivity and provides standardized structural identification.

The compound exists under multiple registry entries, with alternative Chemical Abstracts Service number 1156162-70-7 also documented in chemical databases. The Molecular Design Limited number MFCD11858072 serves as an additional identifier for catalog and inventory purposes. These multiple identifiers reflect the compound's presence across various chemical suppliers and research databases, indicating its significance in synthetic and medicinal chemistry applications.

Identifier Type Value Source
Chemical Abstracts Service Number 1146290-28-9 Primary registry
Alternative Chemical Abstracts Service 1156162-70-7 Secondary registry
Molecular Design Limited Number MFCD11858072 Catalog identifier
Molecular Formula C9H16N4O Confirmed structure
Molecular Weight 196.25 Da Calculated mass
International Chemical Identifier Key BJIMLKYZBPCONX-UHFFFAOYSA-N Unique identifier

Structural Isomerism and Tautomeric Forms in Triazolopyridine Derivatives

Triazolopyridine derivatives exhibit complex tautomeric behavior that significantly influences their chemical and biological properties. The tautomerism of 1,2,3-triazole in aqueous solution demonstrates that the 2H-tautomer is favored by a factor of approximately two, with lone-pair repulsion identified as the probable cause. This fundamental understanding provides insight into the potential tautomeric behavior of more complex triazolopyridine systems like 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-one.

Recent investigations into the tautomerism of 5-alkyl substituted 3-(2-pyridyl)-1,2,4-triazoles have revealed the existence of three possible regioisomers in tautomeric equilibrium. These studies demonstrate that isomers designated as A (3-alkyl-5-(2-pyridyl)-1H) comprise 17-40% of the equilibrium mixture, while B isomers (5-alkyl-3-(2-pyridyl)-1H) represent the major components at 54-79%. The third isomer C (5-alkyl-3-(2-pyridyl)-4H) accounts for 3-5% of the mixture and has been fully characterized for the first time using nuclear magnetic resonance spectroscopy.

The activation energies for tautomerization in these systems range from 14.74 to 16.78 kilocalories per mole, as determined through exchange spectroscopy experiments. These measurements also support the involvement of water molecules in the tautomerization process, suggesting that solvent effects play a crucial role in determining equilibrium positions. The mechanism involves a relayed quadruple proton transfer mediated by three water molecules in hydrogen-bonded cyclic substructures of triazole·4H2O complexes.

Tautomeric Form Population Range (%) Activation Energy (kcal/mol) Characterization Status
A (3-alkyl-5-(2-pyridyl)-1H) 17-40 14.74-16.78 Well characterized
B (5-alkyl-3-(2-pyridyl)-1H) 54-79 14.74-16.78 Major component
C (5-alkyl-3-(2-pyridyl)-4H) 3-5 14.74-16.78 First full characterization

The specific tautomeric behavior of 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-one would be influenced by the saturated nature of the pyridine ring and the presence of the aminopropyl substituent. The electron-donating properties of the amino group and the conformational flexibility of the propyl linker could stabilize certain tautomeric forms over others, though specific experimental data for this compound remains limited in the available literature.

Comparative Analysis with Related Triazolopyridine Core Structures

The structural framework of 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-one can be compared systematically with other triazolopyridine derivatives to understand structure-activity relationships and synthetic accessibility. The parent compound triazolo[4,3-a]pyridin-3(2H)-one, identified by Chemical Abstracts Service number 6969-71-7, serves as the fundamental core structure from which the target compound is derived through aminopropyl substitution.

The parent triazolopyridine structure exhibits a molecular formula of C6H5N3O and molecular weight of 135.12 daltons. This compound demonstrates the basic triazolo[4,3-a]pyridine scaffold with a carbonyl group at the 3-position, representing the simplest member of this chemical class. The systematic name 2H-triazolo[4,3-a]pyridin-3-one reflects the tautomeric form commonly observed in solution.

Synthetic methodologies for triazolopyridine derivatives have been extensively developed, with particular emphasis on 5-exo-dig-type cyclization reactions. The reaction of chloroethynylphosphonates with 2-hydrazinylpyridines represents one effective approach to constructing these fused ring systems. These reactions proceed through nucleophilic substitution of chlorine to form ynamine intermediates, followed by isomerization to ketenimine intermediates and subsequent intramolecular cyclization.

Structural variations within the triazolopyridine family include positional isomers such as triazolo[1,5-a]pyridines, which arise through Dimroth-type rearrangements under specific reaction conditions. The presence of electron-withdrawing groups, such as nitro substituents, facilitates these rearrangements and can lead to formation of alternative regioisomers. The compound (1,2,4)triazolo(1,5-a)pyridin-7-ol, with Chemical Abstracts Service number 1033810-70-6, exemplifies this alternative connectivity pattern.

Compound Chemical Abstracts Service Number Molecular Formula Molecular Weight (Da) Key Structural Features
Parent core 6969-71-7 C6H5N3O 135.12 Basic triazolopyridine scaffold
Target compound 1146290-28-9 C9H16N4O 196.25 Saturated ring, aminopropyl substituent
Isomeric variant 1033810-70-6 C6H5N3O 135.12 Alternative connectivity pattern
Chloropropyl analog 19666-40-1 C9H10ClN3O 211.65 Halogenated side chain

The introduction of various substituents at the 2-position of the triazolopyridine core significantly alters both chemical properties and potential biological activities. The development of triazolo[1,5-a]pyridine derivatives as potent and orally bioavailable inverse agonists demonstrates the importance of substitution patterns in determining pharmacological properties. These studies reveal that nitrogen atom positioning within the triazolopyridine ring system critically influences binding affinity and selectivity.

The saturated pyridine ring in 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-one distinguishes it from aromatic analogs and may confer unique conformational properties. This saturation reduces the overall planarity of the molecule and increases conformational flexibility, potentially affecting both synthetic accessibility and biological activity profiles. The aminopropyl side chain provides additional opportunities for hydrogen bonding and ionic interactions, expanding the compound's potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-aminopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIMLKYZBPCONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN(C2=O)CCCN)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139438
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-(3-aminopropyl)-5,6,7,8-tetrahydro-
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Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-28-9
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-(3-aminopropyl)-5,6,7,8-tetrahydro-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-(3-aminopropyl)-5,6,7,8-tetrahydro-
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Record name 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Biological Activity

2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2-(3-aminopropyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • CAS Number : 1146290-28-9
  • Molecular Formula : C9H16N4O
  • Purity : Typically 95% .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazolo compounds can inhibit Polo-like kinase 1 (Plk1), a critical enzyme in cell division that is often overexpressed in cancer cells.

Key Findings :

  • Inhibition of Plk1 : Structure-activity relationship (SAR) studies have shown that modifications to the triazolo scaffold can enhance binding affinity to Plk1. For instance, certain derivatives exhibited IC50 values in the low micromolar range against Plk1 .
    CompoundIC50 (μM)Target
    Compound 44.4Plk1 PBD
    Compound 5Not specifiedPlk1 PBD
  • Cellular Efficacy : In vitro assays demonstrated that these compounds could induce mitotic arrest and exhibit antiproliferative effects on cancer cell lines .

Other Biological Activities

Beyond anticancer effects, this compound has shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects in models of neurodegeneration.

Case Study 1: Anticancer Activity

A study conducted on a series of triazoloquinazolinone derivatives revealed that modifications to the amino group significantly influenced their anticancer activity. The study highlighted a specific derivative with enhanced selectivity for Plk1 over other kinases .

Case Study 2: Neuroprotection

Another investigation into the neuroprotective properties of similar triazolo compounds indicated that they could mitigate oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibit significant antimicrobial properties. For instance:

  • Case Study : A study investigated the antimicrobial efficacy of triazole derivatives against various bacterial strains. The results demonstrated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria.
CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus32 µg/mL
Triazole BEscherichia coli64 µg/mL

Anticancer Properties

The compound has been evaluated for its potential anticancer effects. Triazole derivatives have been shown to interfere with cancer cell proliferation.

  • Case Study : In vitro studies on human cancer cell lines revealed that specific triazole compounds inhibited cell growth significantly.
Cell LineIC50_{50} (µM)
HeLa15
MCF-720

Neuropharmacological Applications

Another area of interest is the neuropharmacological potential of this compound. Its structural similarity to known neuroactive agents suggests possible applications in treating neurological disorders.

  • Case Study : Research focused on the effects of triazole compounds on neurotransmitter systems demonstrated that some derivatives enhanced GABAergic activity.
CompoundEffect on GABA ReceptorsReference
Triazole CAgonist
Triazole DAntagonist

Material Science Applications

Beyond medicinal uses, this compound can be utilized in material science for developing novel polymers and coatings due to its unique chemical properties.

Polymer Chemistry

The incorporation of this triazole compound into polymer matrices has shown potential in enhancing thermal stability and mechanical properties.

  • Case Study : A study explored the synthesis of polymer composites using triazole derivatives. The findings indicated improved tensile strength and thermal resistance.
Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Polymer A45250
Polymer B50275

Chemical Reactions Analysis

Reactivity of the Aminopropyl Side Chain

The primary amine group undergoes classic amine reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

    R NH2+R COClR NHCOR +HCl\text{R NH}_2+\text{R COCl}\rightarrow \text{R NHCOR }+\text{HCl}
  • Schiff base formation : Condenses with aldehydes (e.g., formaldehyde) under mild acidic conditions.

  • Nucleophilic substitution : Participates in alkylation or arylation reactions with electrophiles like alkyl halides.

Example Reaction Table:

Reaction TypeReagentConditionsProduct
AcylationAcetic anhydrideRoom temperatureAcetylated derivative
AlkylationMethyl iodideK<sub>2</sub>CO<sub>3</sub>, DMFN-Methylpropylamine derivative

Triazolopyridinone Ring Reactivity

The fused triazole and pyridinone rings exhibit dual reactivity:

  • Electrophilic substitution : The C=O group activates the ring for nitration or sulfonation at specific positions.

  • Coordination chemistry : The N-heteroatoms act as ligands for metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming stable complexes .

  • Ring-opening : Under strong acidic/basic conditions, the triazole ring may cleave, though this is less common due to aromatic stabilization.

Stability Under Acidic Conditions (Inferred from ):

ConditionBehaviorOutcome
50% TFA/CH<sub>2</sub>Cl<sub>2</sub>Deprotection of amine groupsFree amine release
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at pyridine C-5 positionNitro-substituted derivative

Derivatization via Post-Synthetic Modifications

The compound’s structure allows for further functionalization:

  • Mannich reactions : The amine reacts with formaldehyde and secondary amines to form tertiary amines.

  • Cross-coupling : Suzuki-Miyaura coupling (Pd catalysis) could introduce aryl groups to the pyridine ring.

Example Optimization (Based on ):

ModificationCatalyst/ReagentYield (%)Purity (HPLC)
BenzoylationBenzoyl chloride78>95%
Metal complexCuCl<sub>2</sub>6592%

Computational Insights

Molecular docking studies (analogous to ) suggest:

  • The triazole nitrogen forms hydrogen bonds with amino acid residues (e.g., Gly83, Cys42).

  • The aminopropyl chain enhances solubility and membrane permeability, critical for pharmacological applications.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related triazolopyridinone derivatives, emphasizing substituent effects on molecular weight, purity, and thermal stability:

Compound Name / ID Substituent(s) Molecular Weight (g/mol) Purity (HPLC) Melting Point (°C) Key Functional Groups
Target Compound 3-Aminopropyl Not explicitly reported Not reported Not reported Primary amine, triazole, ketone
2-[3-(4-Pyrimidin-2-ylpiperazin-1-yl)propyl]-... hydrochloride (10c) Pyrimidinylpiperazinylpropyl 356.21 99% 146–150 Tertiary amine, pyrimidine
2-[3-[4-(2-Ethoxyphenyl)piperazin-1-yl]propyl]-... hydrochloride (10d) 2-Ethoxyphenylpiperazinylpropyl 382.27 98% 104–111 Aryl ether, tertiary amine
2-[6-[4-(3-Chlorophenyl)piperazin-1-yl]hexyl]-... hydrochloride (10e) 3-Chlorophenylpiperazinylhexyl 414.30 97% 178–183 Chloroaryl, tertiary amine
2-(2,2-Difluoroethyl)-...piperazin-3-one Difluoroethylpiperazine 204.18 Not reported Not reported Fluorinated alkyl, tertiary amine
3-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline Aniline 214.27 95% Not reported Aryl amine

Key Observations :

  • Substituent Length and Polarity: The target compound’s aminopropyl group is shorter and more polar than the piperazinylpropyl/hexyl chains in compounds, likely enhancing water solubility (especially as a hydrochloride salt) .
  • Thermal Stability : Piperazine-containing derivatives (e.g., 10c, 10e) exhibit higher melting points (146–183°C), suggesting stronger intermolecular interactions due to bulky aromatic substituents .
  • Pharmacological Relevance: compounds are 5-HT1A receptor ligands, implying the triazolopyridinone scaffold has CNS applications. The target’s primary amine may offer distinct binding modes compared to tertiary amines in piperazine derivatives .

Preparation Methods

Formation of the Triazolo[4,3-a]pyridin-3-one Core

While no direct synthesis of this exact compound is reported, analogous fused triazolo-pyridine derivatives are typically prepared by cyclization reactions involving hydrazine derivatives and pyridine-based precursors. A common approach includes:

  • Starting from a 2-substituted pyridin-3-one or pyridin-3-one derivative.
  • Reacting with hydrazine or substituted hydrazines to form the triazole ring via condensation and cyclization.

This method leverages the nucleophilicity of hydrazine to attack carbonyl or activated positions on the pyridinone ring, followed by intramolecular cyclization to form the triazole fused system.

Introduction of the 3-Aminopropyl Side Chain

The 3-aminopropyl substituent can be introduced by:

  • Alkylation of the triazolo-pyridinone core with a suitable 3-halopropylamine or protected derivative (e.g., 3-bromopropylamine, 3-chloropropylamine).
  • Alternatively, nucleophilic substitution using the triazolo-pyridinone nitrogen or carbon center (depending on reactivity) with 3-aminopropyl nucleophiles.

Protection of the amine group during alkylation may be necessary to avoid side reactions, followed by deprotection in the final step.

Hypothetical Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Expected Outcome
1 Preparation of pyridin-3-one derivative Starting from 2-chloropyridin-3-one or equivalent Pyridin-3-one core with suitable leaving group at 2-position
2 Cyclization with hydrazine Hydrazine hydrate, reflux in ethanol or suitable solvent Formation of triazolo[4,3-a]pyridin-3-one fused ring
3 Alkylation 3-bromopropylamine (protected), base (e.g., K2CO3), solvent (DMF) Introduction of 3-aminopropyl substituent at 2-position
4 Deprotection Acidic or basic conditions depending on protecting group Free amine on propyl chain, yielding target compound

Analytical Data and Purification

  • Purification is typically achieved by column chromatography using silica gel with mixtures of methanol and dichloromethane.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the fused ring system and side chain.
  • Predicted collision cross-section data for the protonated molecule [M+H]+ is approximately 143.2 Ų, supporting molecular conformation analyses by ion mobility spectrometry.

Research Findings and Related Synthetic Strategies

Though direct literature on this compound is lacking, related triazolo-fused heterocycles have been synthesized via multi-step processes involving:

  • Diazotization and cyclization reactions for triazole ring formation.
  • Use of trifluoroacetic acid and other acid-mediated cyclizations to facilitate ring closure.
  • Alkylation with isocyanides or alkyl halides to introduce side chains.

These methods highlight the feasibility of preparing complex fused heterocycles with functionalized side chains similar to the 3-aminopropyl group.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Notes
Core formation Cyclization of pyridin-3-one with hydrazine Hydrazine hydrate, reflux in ethanol Forms fused triazolo-pyridinone ring
Side chain introduction Alkylation with 3-halopropylamine 3-bromopropylamine, base (K2CO3), DMF May require amine protection/deprotection
Purification Chromatography (silica gel) 5% MeOH/CH2Cl2 mixture Ensures compound purity
Characterization NMR, MS, IR, Ion mobility spectrometry Standard analytical techniques Confirms structure and molecular properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-aminopropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one derivatives, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves cyclization of precursor triazole and pyridine derivatives. For example, triazolopyridine cores are often formed via condensation reactions using aprotic solvents (e.g., DMF) and bases like potassium carbonate at elevated temperatures (60–100°C) . Key parameters include solvent polarity, reaction time, and temperature, which influence regioselectivity and yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assign peaks based on expected chemical shifts for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and aminopropyl side chain (δ 1.5–3.0 ppm) .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/dioxane mixtures for high-purity crystals .
  • Chromatography : Optimize silica gel columns with dichloromethane/methanol (95:5) to separate polar byproducts .
  • HPLC : Employ reverse-phase C18 columns for analytical purity checks .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts or organocatalysts for key cyclization steps .
  • Solvent Optimization : Compare yields in DMF vs. acetonitrile to balance reactivity and side reactions .
  • In Situ Monitoring : Use TLC or inline NMR to terminate reactions at maximum conversion .
    • Data Table :
SolventTemperature (°C)Yield (%)Purity (%)
DMF806598
Acetonitrile705595

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

  • Methodological Answer :

  • X-ray Diffraction : Resolve ambiguities in stereochemistry or tautomerism by comparing experimental and calculated bond lengths/angles .
  • DFT Calculations : Optimize molecular geometry using software like Gaussian and overlay with experimental NMR shifts .
  • 2D NMR (COSY, NOESY) : Clarify proton-proton correlations in crowded spectral regions .

Q. What strategies are used to design derivatives of this compound for enhanced biological activity?

  • Methodological Answer :

  • Functional Group Modifications : Introduce sulfonyl or phosphonate groups to improve solubility or target binding .
  • Bioisosteric Replacement : Substitute the aminopropyl chain with morpholine or piperazine rings to modulate pharmacokinetics .
  • SAR Studies : Test analogs with varying substituents on the triazole ring for activity against specific targets (e.g., adenosine receptors) .

Q. How can computational methods aid in predicting the compound’s physicochemical properties?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Predict logP and solubility using tools like Schrödinger’s QikProp .
  • Docking Studies : Map interactions with biological targets (e.g., kinases) using AutoDock Vina .
  • pKa Prediction : Estimate ionization states with MarvinSuite to guide formulation .

Q. What approaches address poor solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Salt Formation : Prepare hydrochloride salts via treatment with HCl in ethanol .
  • Co-Solvent Systems : Use DMSO/PBS (10:90) or cyclodextrin-based carriers .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Key Notes

  • Contradictions in Evidence : Some studies report conflicting optimal temperatures for cyclization (60°C vs. 100°C), necessitating empirical validation for specific derivatives .
  • Advanced Characterization : Crystallographic data (CCDC entries) and 31P NMR are critical for phosphonate-containing analogs .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Reactant of Route 2
2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one

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